1: Kim J, Ding T, Ahn J. Relationship between β-lactamase production and resistance phenotype in Klebsiella pneumoniae strains. FEMS Microbiol Lett. 2017 Jul 6;364(13). doi: 10.1093/femsle/fnx116. PubMed PMID: 28591808.
2: Swathi CH, Chikala R, Ratnakar KS, Sritharan V. A structural, epidemiological & genetic overview of Klebsiella pneumoniae carbapenemases (KPCs). Indian J Med Res. 2016 Jul;144(1):21-31. doi: 10.4103/0971-5916.193279. Review. PubMed PMID: 27834322; PubMed Central PMCID: PMC5116894.
3: Curcio D. Multidrug-resistant Gram-negative bacterial infections: are you ready for the challenge? Curr Clin Pharmacol. 2014 Feb;9(1):27-38. Review. PubMed PMID: 23489027.
4: Ruzin A, Petersen PJ, Jones CH. Resistance development profiling of piperacillin in combination with the novel {beta}-lactamase inhibitor BLI-489. J Antimicrob Chemother. 2010 Feb;65(2):252-7. doi: 10.1093/jac/dkp435. Epub 2009 Dec 11. PubMed PMID: 20008048.
5: Petersen PJ, Jones CH, Venkatesan AM, Bradford PA. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrob Agents Chemother. 2009 Apr;53(4):1698-700. doi: 10.1128/AAC.01549-08. Epub 2009 Feb 2. PubMed PMID: 19188386; PubMed Central PMCID: PMC2663108.
6: Petersen PJ, Jones CH, Venkatesan AM, Mansour TS, Projan SJ, Bradford PA. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489. Antimicrob Agents Chemother. 2009 Feb;53(2):370-84. doi: 10.1128/AAC.01047-08. Epub 2008 Nov 10. PubMed PMID: 19001109; PubMed Central PMCID: PMC2630610.